molecular formula C18H17NO B14233290 N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide CAS No. 823189-00-0

N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide

Cat. No.: B14233290
CAS No.: 823189-00-0
M. Wt: 263.3 g/mol
InChI Key: XGPDVIFAUFWQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide is an organic compound with the molecular formula C18H17NO It is a tertiary amide with a unique structure that includes both phenyl and phenylethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of phenylacetylene, allowing it to react with the amine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide: This compound has a similar structure but with a double bond instead of a triple bond.

    N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-amine: This compound has an amine group instead of an amide group.

Uniqueness

N-Methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide is unique due to its specific structure, which includes both phenyl and phenylethyl groups attached to the nitrogen atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

823189-00-0

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

N-methyl-3-phenyl-N-(2-phenylethyl)prop-2-ynamide

InChI

InChI=1S/C18H17NO/c1-19(15-14-17-10-6-3-7-11-17)18(20)13-12-16-8-4-2-5-9-16/h2-11H,14-15H2,1H3

InChI Key

XGPDVIFAUFWQCC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.